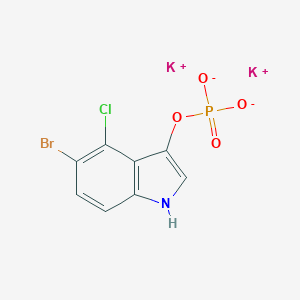

Phosphate de potassium 5-bromo-4-chloro-1H-indol-3-yle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate is a chemical compound with the molecular formula C8H6BrClNO4P. It is commonly used as a chromogenic substrate in various biochemical assays, particularly for the detection of alkaline phosphatase activity. This compound is known for its ability to produce a blue color upon enzymatic hydrolysis, making it a valuable tool in molecular biology and diagnostic applications .

Applications De Recherche Scientifique

Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate has a wide range of scientific research applications, including:

Molecular Biology: Used as a chromogenic substrate in Western blotting, Southern blotting, and Northern blotting for the detection of alkaline phosphatase-labeled probes.

Immunohistochemistry: Employed in the visualization of alkaline phosphatase activity in tissue sections.

In Situ Hybridization: Utilized for the detection of specific nucleic acid sequences in fixed tissues and cells.

Diagnostic Assays: Applied in various diagnostic tests to detect the presence of alkaline phosphatase activity.

Mécanisme D'action

Target of Action

The primary target of BCIP is the enzyme Alkaline Phosphatase (AP) . AP plays a crucial role in many biological processes, including protein dephosphorylation, transphosphorylation, and the regulation of intracellular levels of cyclic AMP.

Mode of Action

BCIP acts as a chromogenic substrate for Alkaline Phosphatase . In the presence of AP, BCIP is hydrolyzed, leading to the production of a colored product that can be detected visually or using colorimetric methods .

Biochemical Pathways

The hydrolysis of BCIP by AP is part of the broader AP pathway, which plays a key role in various biological processes. The colored product of BCIP hydrolysis allows for the visualization of these processes, aiding in the study of AP’s role in cellular biology .

Result of Action

The hydrolysis of BCIP by AP results in the production of a colored product. This allows for the visual identification of AP activity, which can be useful in a variety of research contexts, including the study of various diseases such as cancer and genetic disorders .

Action Environment

The action of BCIP is influenced by environmental factors such as temperature and pH. For instance, BCIP is typically stored at a temperature of 28°C . Additionally, the activity of AP, and thus the efficacy of BCIP, can be influenced by the pH of the environment .

Analyse Biochimique

Biochemical Properties

Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate plays a crucial role in biochemical reactions, particularly in the detection of alkaline phosphatase activity . When this compound interacts with alkaline phosphatase, it is cleaved to form 5-bromo-4-chloroindoxyl, which immediately dimerises to give an intensely blue product . This reaction is the basis for its use in various biochemical assays.

Cellular Effects

The effects of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate on cells are primarily related to its role as a substrate for alkaline phosphatase. The blue product formed after the reaction can be used to visualize the presence and activity of alkaline phosphatase in cells . This can provide valuable information about cellular processes such as signal transduction, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate involves its interaction with the enzyme alkaline phosphatase. The enzyme cleaves the phosphate group from the compound to form 5-bromo-4-chloroindoxyl . This molecule is then oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate can be observed over time. The compound is stable under normal conditions, and its degradation products do not interfere with the detection of alkaline phosphatase activity . Long-term effects on cellular function have not been reported in in vitro or in vivo studies.

Metabolic Pathways

The metabolic pathways involving Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate are primarily related to its role as a substrate for alkaline phosphatase

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate typically involves the phosphorylation of 5-bromo-4-chloro-1H-indole. The process begins with the bromination and chlorination of indole to obtain 5-bromo-4-chloro-1H-indole. This intermediate is then reacted with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to introduce the phosphate group, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet the required specifications for biochemical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Alkaline Phosphatase: Used for the hydrolysis reaction.

Oxidizing Agents: Such as atmospheric oxygen or nitro blue tetrazolium (NBT) for the oxidation reaction.

Major Products:

5-bromo-4-chloro-1H-indol-3-yl: Formed during hydrolysis.

5,5’-dibromo-4,4’-dichloro-indigo: Formed during oxidation.

Comparaison Avec Des Composés Similaires

5-bromo-4-chloro-3-indolyl phosphate disodium salt: Another chromogenic substrate used for similar applications.

5-bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt: Used as a chromogenic substrate for β-glucuronidase detection.

Uniqueness: Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate is unique due to its specific use in detecting alkaline phosphatase activity and its ability to produce a distinct blue color upon enzymatic hydrolysis and oxidation. This makes it a valuable tool in various biochemical and diagnostic applications .

Propriétés

Numéro CAS |

102185-49-9 |

|---|---|

Formule moléculaire |

C8H6BrClKNO4P |

Poids moléculaire |

365.56 g/mol |

Nom IUPAC |

dipotassium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate |

InChI |

InChI=1S/C8H6BrClNO4P.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14); |

Clé InChI |

FVTQASJEJKYYCC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[K+].[K+] |

SMILES canonique |

C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br.[K] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B12797.png)

![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)

![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)